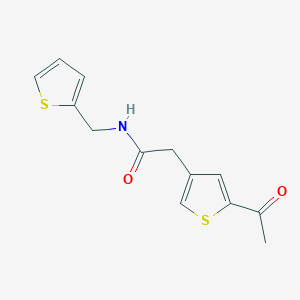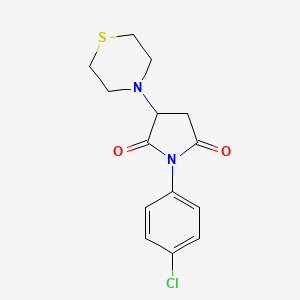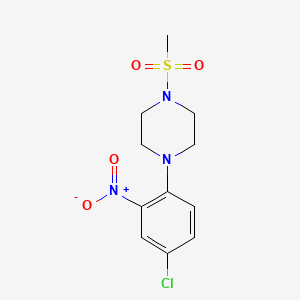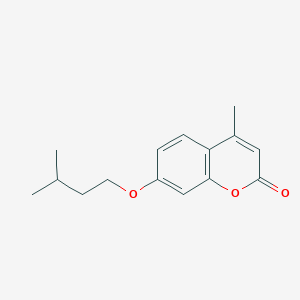
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide, also known as ATMA, is a compound that has gained attention in the scientific community for its potential therapeutic applications. ATMA is a thienylacetamide derivative that has been synthesized through a multi-step process. The compound has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for lab experiments.
作用機序
The mechanism of action of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is not fully understood, but it is thought to involve the inhibition of key enzymes and pathways involved in cancer cell growth and survival. Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can inhibit the activity of the enzyme AKT, which is involved in cell proliferation and survival. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide can induce changes in the levels of various biochemical markers in cancer cells. For example, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to decrease the levels of the protein cyclin D1, which is involved in cell cycle progression. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to increase the levels of the protein Bax, which is involved in apoptosis.
実験室実験の利点と制限
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has several advantages as a potential therapeutic agent. It is relatively easy to synthesize and has shown promising anti-cancer activity in vitro. However, there are also limitations to using 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects on other enzymes and pathways.
将来の方向性
There are several potential future directions for research on 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide. One area of focus could be on further elucidating its mechanism of action and identifying specific targets for its anti-cancer activity. In addition, research could be conducted on the potential use of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in combination with other anti-cancer agents to enhance its efficacy. Finally, studies could be conducted to assess the safety and efficacy of 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide in animal models and in clinical trials.
合成法
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide is synthesized through a multi-step process that involves the reaction of 5-acetyl-3-thienylamine with 2-bromo-1-phenylethanone, followed by the reaction of the resulting compound with sodium hydride and ethyl acetate. The final product is obtained through the reaction of the intermediate with acetic anhydride and sodium acetate.
科学的研究の応用
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been studied for its potential therapeutic applications, particularly in the treatment of cancer. Research has shown that 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has anti-cancer properties and can inhibit the growth of cancer cells in vitro. In addition, 2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide has been shown to have anti-inflammatory and anti-oxidant properties, which could make it useful in the treatment of other diseases.
特性
IUPAC Name |
2-(5-acetylthiophen-3-yl)-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S2/c1-9(15)12-5-10(8-18-12)6-13(16)14-7-11-3-2-4-17-11/h2-5,8H,6-7H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUQSGNIFLZRSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CS1)CC(=O)NCC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-acetyl-3-thienyl)-N-(2-thienylmethyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-bromo-4-chloro-2-{[(2,4-dichlorobenzyl)amino]methylene}-1,2-dihydro-3H-indol-3-one](/img/structure/B5201705.png)
![N-[2-bromo-5-(isobutyrylamino)phenyl]benzamide](/img/structure/B5201708.png)
![3'-benzyl 5'-methyl 2'-amino-6'-(methoxymethyl)-2-oxo-1,2-dihydrospiro[indole-3,4'-pyran]-3',5'-dicarboxylate](/img/structure/B5201714.png)

![4-[5-[5-chloro-2-(2-propyn-1-yloxy)benzylidene]-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5201725.png)
![8-methoxy-3-[2-(3-methoxyphenyl)-2-oxoethoxy]-6H-benzo[c]chromen-6-one](/img/structure/B5201737.png)

![3,3-dimethyl-10-(3-methylbutanoyl)-11-(4-nitrophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5201751.png)
![1-isopropyl-2-[4-(2-methoxyphenoxy)butoxy]-4-methylbenzene](/img/structure/B5201768.png)
![methyl 4-{3-[2-(aminocarbonyl)hydrazino]-2,5-dioxo-1-pyrrolidinyl}benzoate](/img/structure/B5201776.png)
![N-[2-(tert-butylthio)ethyl]-2-methyl-3-nitrobenzamide](/img/structure/B5201789.png)

![N-[3-chloro-2-(1-pyrrolidinyl)phenyl]-4-cyano-2-fluorobenzamide](/img/structure/B5201796.png)